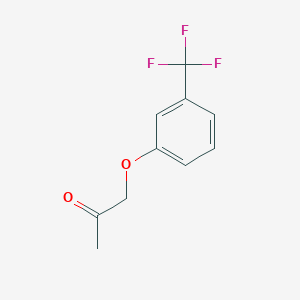

1-(3-Trifluoromethylphenoxy)-2-propanone

Descripción general

Descripción

1-(3-Trifluoromethylphenoxy)-2-propanone is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propanone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3-Trifluoromethylphenoxy)-2-propanone can be synthesized through several methods. One common approach involves the reaction of 3-trifluoromethylphenol with 2-bromopropanone in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Trifluoromethylphenoxy)-2-propanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Industry

The compound is primarily recognized for its potential biological activity, which makes it a candidate for drug development:

- Antimicrobial Activity : Preliminary studies suggest that 1-(3-Trifluoromethylphenoxy)-2-propanone exhibits antimicrobial properties, making it a candidate for further research in antibiotic development.

- Anti-inflammatory Agents : Its unique structure may allow it to interact with biological pathways involved in inflammation, providing a basis for developing anti-inflammatory drugs.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in synthesizing more complex molecules:

- Reactivity : The trifluoromethyl group enhances electrophilic reactivity, allowing for various substitution reactions.

- Synthesis of Derivatives : It can be used to produce other fluorinated compounds that may possess unique properties beneficial for different applications.

Material Science

The compound's properties make it suitable for use in materials science:

- Polymer Chemistry : As a building block, it can be incorporated into polymer matrices to enhance material properties such as thermal stability and chemical resistance.

- Fluorinated Materials : The incorporation of trifluoromethyl groups into polymers can improve hydrophobicity and resistance to solvents.

Case Study 1: Antimicrobial Activity Assessment

A study investigating the antimicrobial efficacy of this compound against various bacterial strains demonstrated promising results. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of growth at specific concentrations. This study highlights the potential of this compound as a lead structure for antibiotic development.

Case Study 2: Synthesis of Fluorinated Polymers

Research on the incorporation of this compound into polymer formulations revealed enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts. The synthesized polymers exhibited improved performance in harsh environments, suggesting applications in coatings and protective materials.

Mecanismo De Acción

The mechanism of action of 1-(3-Trifluoromethylphenoxy)-2-propanone and its derivatives involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparación Con Compuestos Similares

- 1-(4-Trifluoromethylphenoxy)-2-propanone

- 1-(2-Trifluoromethylphenoxy)-2-propanone

- 1-(3-Trifluoromethylphenoxy)-2-butanone

Uniqueness: 1-(3-Trifluoromethylphenoxy)-2-propanone is unique due to the position of the trifluoromethyl group on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacological profiles and industrial applications.

Actividad Biológica

1-(3-Trifluoromethylphenoxy)-2-propanone, also known as CAS No. 117322-88-0, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agriculture. Its unique trifluoromethyl group enhances its biological activity, making it a subject of interest for researchers exploring its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H8F3O

- IUPAC Name : this compound

This compound features a trifluoromethyl group, which is known for its strong electron-withdrawing properties, contributing to the compound's lipophilicity and potential bioactivity.

Biological Activity Overview

The biological activities of this compound have been investigated across various studies. Key areas of focus include:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been shown to inhibit the proliferation of pancreatic cancer cells by inducing apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

- Antimicrobial Properties : The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) studies suggest that it could be effective against resistant strains, making it a candidate for further development in antimicrobial therapies .

- Herbicidal Action : Preliminary studies indicate potential herbicidal properties, particularly in inhibiting specific enzymes involved in photosynthesis pathways in plants. This suggests applications in agricultural settings as a selective herbicide .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Caspase Activation : The compound activates caspases, leading to programmed cell death in cancer cells.

- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways, which is critical for both its anticancer and herbicidal activities.

- Membrane Disruption : The lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Cancer Cell Lines : A study evaluated the effects of this compound on MiaPaCa-2 (pancreatic) and A2780 (ovarian) cancer cell lines. Results showed an IC50 value of approximately 0.32 µM for MiaPaCa-2 cells, indicating potent antiproliferative activity .

- Antibacterial Efficacy : Another study assessed its antibacterial properties against Mycobacterium tuberculosis and reported an MIC value of 0.9 µg/mL, highlighting its potential as a novel antibacterial agent .

Data Table

Here is a comparative summary of biological activity findings related to this compound:

Propiedades

IUPAC Name |

1-[3-(trifluoromethyl)phenoxy]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-7(14)6-15-9-4-2-3-8(5-9)10(11,12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGYKNVJPGEVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561848 | |

| Record name | 1-[3-(Trifluoromethyl)phenoxy]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117322-88-0 | |

| Record name | 1-[3-(Trifluoromethyl)phenoxy]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.